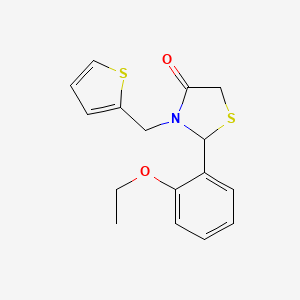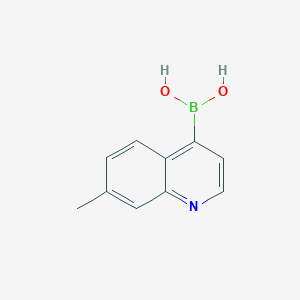
tert-Butyl (2-fluorophenyl)(2-oxoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate typically involves the reaction of 2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl chloroformate to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Purification of the final product is typically achieved through recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1-Dimethylethyl N-phenyl-N-(2-oxoethyl)carbamate: Similar structure but lacks the fluorine atom.
1,1-Dimethylethyl N-(2-chlorophenyl)-N-(2-oxoethyl)carbamate: Contains a chlorine atom instead of fluorine.
1,1-Dimethylethyl N-(2-bromophenyl)-N-(2-oxoethyl)carbamate: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1,1-Dimethylethyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs.
特性
分子式 |
C13H16FNO3 |
|---|---|
分子量 |
253.27 g/mol |
IUPAC名 |
tert-butyl N-(2-fluorophenyl)-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)18-12(17)15(8-9-16)11-7-5-4-6-10(11)14/h4-7,9H,8H2,1-3H3 |
InChIキー |
ZUFQZEIINGJDPM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC=O)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13930681.png)
![n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13930685.png)
![5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)



![Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13930715.png)




![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)

